Cxmp sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

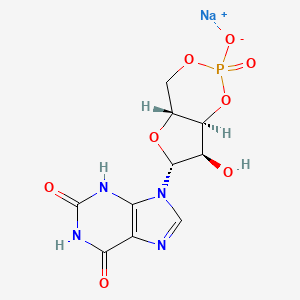

Cxmp sodium salt, also known as xanthosine-3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide analogue of cyclic guanosine monophosphate. It is characterized by the replacement of the amino group in position 2 of the guanine nucleobase with oxygen. This compound is typically available in lyophilized or crystallized sodium salt form and is soluble in water or buffer solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cxmp sodium salt involves the cyclization of xanthosine monophosphate. The reaction conditions typically include the use of a suitable cyclizing agent under controlled temperature and pH conditions to ensure the formation of the cyclic structure. The product is then purified through crystallization or lyophilization to obtain the sodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is often produced in bulk and stored in freeze-dried form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cxmp sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides .

Scientific Research Applications

8-Bromo-cAMP sodium salt is primarily utilized in studies involving signal transduction pathways. Its ability to mimic cAMP allows researchers to investigate the effects of elevated cAMP levels in various biological contexts. Below are some notable applications:

- Cell Differentiation and Apoptosis : Research has shown that 8-Bromo-cAMP can induce differentiation and apoptosis in esophageal cancer cell lines. This property makes it a valuable tool for studying cancer biology and potential therapeutic interventions .

- Induction of Pluripotency : In combination with valproic acid, 8-Bromo-cAMP enhances the induction of pluripotency in human fibroblast cells. This application is crucial for regenerative medicine and stem cell research .

- Angiogenesis and Osteoblastic Differentiation : The compound promotes vascular endothelial growth factor (VEGF) production, which is essential for angiogenesis. Additionally, it facilitates osteoblastic differentiation, making it relevant for bone health studies .

Case Studies

Several studies have highlighted the applications of 8-Bromo-cAMP sodium salt in different research areas:

- Cancer Research : A study demonstrated that treatment with 8-Bromo-cAMP led to increased apoptosis in esophageal cancer cells, indicating its potential as a therapeutic agent .

- Stem Cell Research : In experiments involving induced pluripotent stem cells (iPSCs), the combination of 8-Bromo-cAMP with valproic acid significantly improved the efficiency of reprogramming fibroblasts into pluripotent cells .

- Neuroscience : Investigations into neuronal signaling pathways have utilized 8-Bromo-cAMP to explore mechanisms underlying synaptic plasticity, particularly in the context of long-term potentiation in the striatum .

Comparative Data Table

Mechanism of Action

The mechanism of action of Cxmp sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and protein kinases. The compound modulates these targets by binding to their active sites, leading to changes in their activity and downstream signaling pathways. This modulation can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cxmp sodium salt include:

Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide involved in cellular signaling.

Cyclic guanosine monophosphate (cGMP): A closely related compound with similar signaling functions.

Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with distinct biological roles.

Uniqueness

This compound is unique due to its specific structural modification, which distinguishes it from other cyclic nucleotides. This modification allows it to interact differently with molecular targets, providing unique insights into cyclic nucleotide signaling and potential therapeutic applications .

Biological Activity

Cxmp sodium salt, also known as CMP-sialic acid sodium salt, is a significant compound in biochemical research, particularly in the biosynthesis of sialic acid and its derivatives. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its importance in various biological processes.

Overview of CMP-Sialic Acid Sodium Salt

CMP-sialic acid sodium salt is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These molecules are involved in various biological functions, including cell signaling, immune responses, and pathogen recognition.

The primary mechanism through which CMP-sialic acid sodium salt exerts its biological effects is by serving as a substrate for the enzyme CMP-N-acetylneuraminic acid synthetase (CMAH). This enzyme catalyzes the conversion of CMP-sialic acid to N-acetylneuraminic acid (Neu5Ac), a common form of sialic acid found on the surface of cells.

- Inhibition of Platelet Aggregation : Research indicates that CMP-sialic acid can modulate platelet aggregation. In vitro studies have shown that it can influence the formation of Neu5Gc in platelet lysates, which may have implications for thrombotic diseases .

- Cell Differentiation and Apoptosis : Studies have demonstrated that CMP-sialic acid sodium salt can enhance cell differentiation and induce apoptosis in certain cancer cell lines. This property is particularly relevant for therapeutic strategies targeting cancers that express high levels of sialylated glycoproteins .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Platelet Aggregation | Modulates aggregation through Neu5Gc formation in platelets | Mercado CP et al., 2013 |

| Cancer Cell Apoptosis | Induces apoptosis in esophageal cancer cell lines | Tocris Bioscience |

| Cell Differentiation | Enhances differentiation in human fibroblast cells | Tocris Bioscience |

| Metabolic Role | Acts as a substrate for sialic acid biosynthesis | MedChemExpress |

Detailed Research Findings

- Platelet Function Study : A study conducted by Mercado et al. (2013) demonstrated that CMP-sialic acid sodium salt plays a role in regulating platelet aggregation by affecting glycan structures on platelet surfaces. The study utilized platelet lysates to analyze the formation of Neu5Gc, revealing significant insights into how sialylation impacts hemostasis.

- Cancer Therapeutics : In research published by Tocris Bioscience, it was reported that 8-Bromo-cAMP, a related compound, enhances the induction of pluripotency and promotes apoptosis in cancer cells when used alongside CMP-sialic acid sodium salt. This suggests potential applications in cancer therapy where modulation of sialylation could affect tumor growth and metastasis.

- Metabolic Pathways : CMP-sialic acid sodium salt has been implicated in various metabolic pathways related to glycoprotein synthesis. Its role as a substrate for sialyltransferases highlights its importance in maintaining cellular functions and interactions .

Properties

Molecular Formula |

C10H10N4NaO8P |

|---|---|

Molecular Weight |

368.17 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purine-2,6-dione |

InChI |

InChI=1S/C10H11N4O8P.Na/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16;/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

JCFOBWMCLRAQAS-GWTDSMLYSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.